molecular formula C19H26N4O7 B034281 (4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid CAS No. 103719-15-9

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid

Cat. No.: B034281
CAS No.: 103719-15-9
M. Wt: 422.4 g/mol
InChI Key: YYNSKODBBFTDJS-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poly(phenylalanyl-alanyl-glutamyl-glycine) is a synthetic peptide composed of four amino acids: phenylalanine, alanine, glutamic acid, and glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of poly(phenylalanyl-alanyl-glutamyl-glycine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glutamic acid, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for alanine and phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of poly(phenylalanyl-alanyl-glutamyl-glycine) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Poly(phenylalanyl-alanyl-glutamyl-glycine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can produce modified peptides with altered side chains .

Scientific Research Applications

Poly(phenylalanyl-alanyl-glutamyl-glycine) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of poly(phenylalanyl-alanyl-glutamyl-glycine) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or immune response modulation .

Comparison with Similar Compounds

Poly(phenylalanyl-alanyl-glutamyl-glycine) can be compared with other similar peptides, such as:

  • Poly(glutamyl-tyrosyl-alanyl-glycine)
  • Poly(glutamyl-alanyl-tyrosyl-glycine)
  • Poly(tyrosyl-glutamyl-alanyl-glycine)

These compounds share similar structural features but differ in their amino acid composition, leading to variations in their properties and applications. Poly(phenylalanyl-alanyl-glutamyl-glycine) is unique due to the presence of phenylalanine, which imparts distinct chemical and biological characteristics .

Properties

CAS No.

103719-15-9

Molecular Formula

C19H26N4O7

Molecular Weight

422.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C19H26N4O7/c1-11(22-18(29)13(20)9-12-5-3-2-4-6-12)17(28)23-14(7-8-15(24)25)19(30)21-10-16(26)27/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,30)(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1

InChI Key

YYNSKODBBFTDJS-UBHSHLNASA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N

103719-15-9

sequence

FAEG

Synonyms

poly(Phe-A-G-Gly)
poly(Phe-Ala-Glu-Gly)
poly(phenylalanyl-alanyl-glutamyl-glycine)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.